ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate
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Overview
Description
Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate is a compound that belongs to the class of trifluoromethylated imidazoles. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the reaction of ethyl imidazole-2-carboxylate with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide (CF₃I) in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride source like cesium fluoride (CsF) to generate the trifluoromethyl anion, which then reacts with the imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted imidazole derivatives with various functional groups
Scientific Research Applications
Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate can be compared with other trifluoromethylated imidazoles and related compounds:
Properties
CAS No. |
2109915-34-4 |
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Molecular Formula |
C7H7F3N2O2 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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